6-TBDMS-Indazole Offers Orthogonal C-Protection with Free N-H for Sequential Functionalization
6-(tert-Butyldimethylsilyl)-1H-indazole features a TBDMS group covalently bonded to the C6 carbon of the indazole ring, leaving the N1–H proton free and available for alkylation, acylation, or metalation . This is in direct contrast to N-protected indazoles, such as N-Boc or N-SEM derivatives, which block the nitrogen and require subsequent deprotection [1]. Halogenated analogs like 6-bromo-1H-indazole (CAS 79762-54-2) or 6-iodo-1H-indazole (CAS 261953-36-0) are reactive toward cross-coupling but cannot be used in synthetic sequences that require an inert, removable C6 substituent while preserving N-H reactivity [1]. The TBDMS group provides steric bulk that shields the C6 position without altering the electronic properties of the aromatic system to the extent that halogens do .
| Evidence Dimension | Synthetic Utility – Protection Orthogonality |
|---|---|
| Target Compound Data | C6-TBDMS protected; N1–H free (available for alkylation/acylation/metalation) |
| Comparator Or Baseline | 6-Bromo-1H-indazole: C6-Br (reactive, oxidative addition); N1–H free. 6-Iodo-1H-indazole: C6-I (reactive, coupling); N1–H free. N-Boc-indazole: N1–Boc (blocked); C6-H (unprotected). |
| Quantified Difference | Qualitative orthogonal protection advantage: Target compound enables sequential functionalization (C6 inert placeholder, N–H reactive) versus halogenated analogs (C6 reactive, N–H reactive) and N-protected analogs (N blocked, C6 unprotected). |
| Conditions | Synthetic planning for multi-step medicinal chemistry campaigns; protection/deprotection sequence design |
Why This Matters
Procurement of 6-TBDMS-indazole enables synthetic routes that sequentially exploit N–H reactivity while preserving a removable steric placeholder at C6, a capability unavailable from either halogenated or N-protected indazole building blocks.
- [1] Slade, D. J.; Pelz, N. F.; Bodnar, W. M.; Lampe, J. W.; Watson, P. S. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. J. Org. Chem. 2009, 74(16), 6331–6334. View Source
